molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1272908
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been extensively studied due to their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists, which are useful in treating conditions such as emesis and anxiety . The structural modifications of these compounds have led to the development of various derivatives with enhanced potency and selectivity for the 5-HT3 receptor .

Synthesis Analysis

The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives involves several key steps. One approach includes the enantioselective synthesis of (R)- and (S)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates through cyclization reactions starting from monomethyl malonates . Another method involves the preparation of 3,4-dihydro-2H-1,3-benzoxazines with various substituents, which can be further modified to obtain the desired oxo derivatives .

Molecular Structure Analysis

The molecular structure of these benzoxazine derivatives has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that the oxazine ring prefers a half-chair conformation, and the presence of substituents can influence the stability of different conformers . Additionally, X-ray crystallography has been used to unambiguously establish the structure of related compounds, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives is diverse. These compounds can undergo various reactions, such as alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activity . For instance, the reaction with α-enamino esters can lead to the formation of complex heterocyclic structures with multiple fused rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The NMR chemical shifts are particularly sensitive to the substituent effects, which can be used for configurational and conformational analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds when used as therapeutic agents.

Scientific Research Applications

  • Scientific Field : Chemistry

    • Application Summary : This compound is used in the field of chemistry for various purposes. It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their ability to inhibit COX-2 and COX-1, which are enzymes involved in inflammation and pain .
    • Methods of Application : The compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay .
    • Results or Outcomes : The specific results or outcomes from this study are not provided in the available resources .
  • Scientific Field : Organic Chemistry

    • Application Summary : This compound can be synthesized through a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
    • Methods of Application : The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving this synthesis .
    • Results or Outcomes : The synthesis results in the formation of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their antitumor activity .
    • Methods of Application : The compounds were tested against breast cancer cell T47D .
    • Results or Outcomes : Compared with the control drug, one of the compounds possessed more potent inhibitory activity against the cancer cells .
  • Scientific Field : Organic Synthesis

    • Application Summary : This compound can be used as a starting material in the synthesis of other complex organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
  • Scientific Field : Pharmacology

    • Application Summary : Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which are structurally similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, have been found to possess various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGYGHFVLMZWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388043
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

CAS RN

202195-67-3
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl-3-amino-4-hydroxybenzoate (105 g, 0.62 mol) and benzyltriethylammonium chloride (142 g, 0.62 mol) in dry CHCl3 (1.5 L) was added NaHCO3 (211 g, 2.5 mol) with stirring. The reaction mixture was cooled to −5° C., added chloroacetylchloride (85 g, 0.75 mol) in dry CHCl3 (350 mL) over a period of 1.5 h at the same temperature. The reaction mixture was then heated to 55° C. for 16 h. The solvent was removed under vacuum, added water (3 L) and filtered off the solid. The solid product was dried and recrystallised from ethanol to give methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carboxylate (108 g, 83%).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
211 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml three-necked round-bottomed flask were placed methyl 3-amino-4-hydroxybenzoate (5 g, 30 mmole), benzyltriethylammonium chloride (6.8 g, 30 mmole), chloroform (75 ml) and powdered sodium bicarbonate (10.1 g, 120 mmole). The resulting mixture was cooled down to 0° C. and a solution of chloroacetyl chloride (4.1 g, 36 mmole) in chloroform (20 ml) was added dropwise at such a rate as to keep the reaction temperature between 0° C. to 3° C. After the addition was complete the reaction mixture was stirred at 0° C. for another 90 minutes, followed by slow heating to 55° C., kept at that temperature for 8 hours, and finally stirred at room temperature overnight. The solvent was removed in a rotary evaporator, the resulting crude product was taken up in water, shaken and filtered yielding, after drying in a vacuum oven, 5.8 g of the expected methyl 1,4-benzoxazine-3-one-6-carboxylate which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.8 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com

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